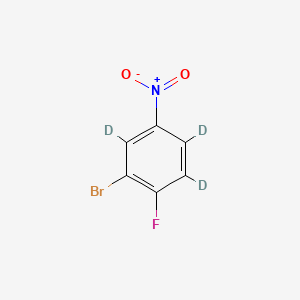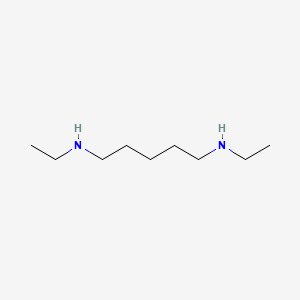
N,N'-diethylpentane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-diethylpentane-1,5-diamine is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a pentane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-diethylpentane-1,5-diamine can be synthesized through several methods. One common approach involves the reaction of diethylamine with 1,5-dibromopentane in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the bromine atoms on the pentane chain, forming N,N’-diethylpentane-1,5-diamine.
Industrial Production Methods: Industrial production of N,N’-diethylpentane-1,5-diamine often involves the catalytic hydrogenation of nitriles or imines derived from pentane. This method is preferred due to its efficiency and scalability. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-diethylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-diethylpentane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-diethylpentane-1,5-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. It may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biological molecules.
Comparación Con Compuestos Similares
1,5-Diaminopentane (Cadaverine): Similar structure but lacks the diethyl groups.
N,N’-dimethylpentane-1,5-diamine: Similar structure with methyl groups instead of ethyl groups.
1,6-Diaminohexane (Hexamethylenediamine): Longer carbon chain with similar diamine functionality.
Uniqueness: N,N’-diethylpentane-1,5-diamine is unique due to the presence of diethyl groups, which can influence its reactivity and interactions compared to other diamines
Propiedades
Fórmula molecular |
C9H22N2 |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
N,N'-diethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-10-8-6-5-7-9-11-4-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
BZRMPKDZBITGKE-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCCCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
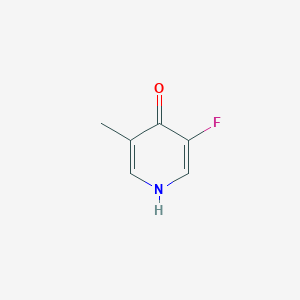
![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)

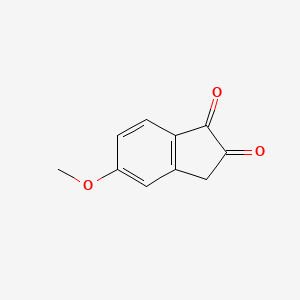
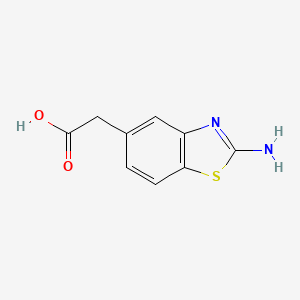
![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)
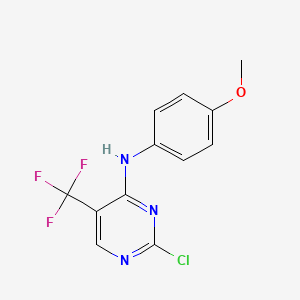
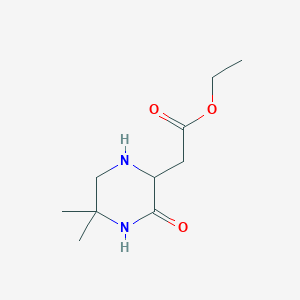
![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
